molecular formula C14H19BrO2 B11830338 Ethyl 3-bromo-4-pentylbenzoate CAS No. 1131594-50-7

Ethyl 3-bromo-4-pentylbenzoate

Cat. No.: B11830338
CAS No.: 1131594-50-7
M. Wt: 299.20 g/mol
InChI Key: MGUHBPMSMUXZOC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-pentylbenzoate is an organic compound with the molecular formula C14H19BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the fourth position is substituted with a pentyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of ethyl 4-pentylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-bromo-4-pentylbenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-pentylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromo-4-pentylbenzoate is unique due to the combination of the bromine atom and the pentyl group, which confer distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1131594-50-7

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

ethyl 3-bromo-4-pentylbenzoate

InChI

InChI=1S/C14H19BrO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3

InChI Key

MGUHBPMSMUXZOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br

Origin of Product

United States

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